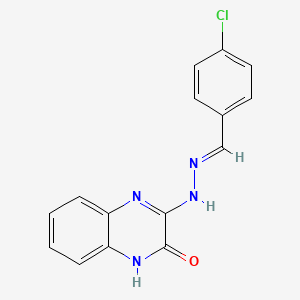

(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

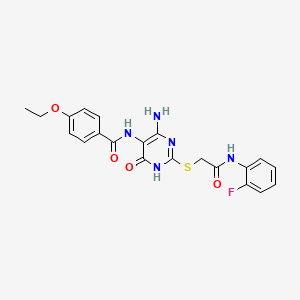

“(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one” is a chemical compound with the molecular formula C15H11ClN4O . It is a quinoxaline derivative, a class of compounds that are known for their various biological activities .

Synthesis Analysis

The synthesis of quinoxaline derivatives like “(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one” has been extensively studied. A common method involves the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . Another method involves the formation of benzylidene derivatives confirmed by 1H NMR spectra .Molecular Structure Analysis

Quinoxaline is a bi-cyclic compound having fused benzene and pyrazine rings . The structure of “(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one” would be similar, with additional functional groups attached to the quinoxaline core .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions. For instance, the formation of benzylidene derivatives was confirmed by 1H NMR spectra .Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids . The physical and chemical properties of “(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one” would be influenced by its additional functional groups .Scientific Research Applications

Crystal Structure and DNA Binding

(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one and its derivatives have been a subject of study for their crystal structure and potential for DNA binding. Sukanya et al. (2020) synthesized a Schiff base related to this compound and investigated its interaction with Calf Thymus DNA, indicating an intercalative mode of binding (Sukanya, Reddy, & Bhargavi, 2020).

Antimicrobial Activity

Another significant area of research for these compounds involves their antimicrobial properties. Ajani et al. (2010) developed a method for synthesizing various 2-quinoxalinone-3-hydrazone derivatives, including those related to the compound , demonstrating marked antimicrobial potency (Ajani, Obafemi, Nwinyi, & Akinpelu, 2010).

Structural Comparison and Supramolecular Interactions

Gomes et al. (2013) compared the structure of (E)-2-(2-benzylidenehydrazinylidene)quinoxaline with its chloro- and bromobenzylidene analogues, noting the influence of halogen substituents on supramolecular structures and interactions (Gomes et al., 2013).

Radiation-Induced Reduction in Aqueous Solutions

Skotnicki et al. (2016) studied the kinetics and spectral characteristics of transients formed in reactions involving quinoxalin-2-one derivatives, including those related to the compound , in the context of radiation-induced reduction in aqueous solutions (Skotnicki, Fuente, Cañete, & Bobrowski, 2016).

Synthesis and Evaluation of Antimicrobial Activity

Paliwal et al. (2017) synthesized novel substituted phenyl-3-hydrazinyl-quinoxaline-2-amine derivatives and evaluated their antimicrobial activities. They found that some compounds showed better inhibitory activities compared to standard drugs (Paliwal, Sharma, Dwivedi, & Mishra, 2017).

Reactions with Hydrazine

Cheeseman and Rafiq (1971) explored the reactions of quinoxaline-2(1H)-ones with hydrazine, leading to ring fission and the formation of various derivatives (Cheeseman & Rafiq, 1971).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4O/c16-11-7-5-10(6-8-11)9-17-20-14-15(21)19-13-4-2-1-3-12(13)18-14/h1-9H,(H,18,20)(H,19,21)/b17-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNKQVYPXHMSLJ-RQZCQDPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)N/N=C/C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2410799.png)

![N-[(1S)-1-Cyanoethyl]-4-cyclohexylbenzamide](/img/structure/B2410805.png)

![2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2410808.png)

![5-benzyl-N-(4-bromophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2410814.png)

![Isopropyl 2-(butylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2410817.png)

![6-isopropyl-N-(2-methoxybenzyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2410820.png)